REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]2[C@@:13]34[C@@H:17]5[CH2:18][C@H:19]6[C:28](CN5CC3)=CCO[C@H:21]3CC(=O)N([C@H:12]4[C@@H:20]63)[C:6]2=[CH:7][C:8]=1OC.C=C[C@@H]1[C@@H]2C[C@H]([C@@H](O)C3C=CN=C4C=CC=CC=34)[N:34](CC2)C1.COC1C=CC2[N:63]=CC=C([C@@H](O)[C@H]3N4C[C@H](C=C)[C@@H](CC4)C3)C=2C=1>>[CH3:17][CH:13]([NH2:34])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:3][CH:4]=1.[NH2:63][CH2:21][CH:20]1[CH2:12][CH:13]2[CH2:17][CH:18]([C:5]2([CH3:4])[CH3:6])[CH:19]1[CH3:28]
|
Name
|
compound ( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC1OC)N3[C@@H]4[C@]25CCN6[C@H]5C[C@@H]7[C@H]4[C@H](CC3=O)OCC=C7C6
|
Name
|
cinchonine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C=3C=CN=C4C3C=CC=C4)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1C(C2C(C(C1)C2)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]2[C@@:13]34[C@@H:17]5[CH2:18][C@H:19]6[C:28](CN5CC3)=CCO[C@H:21]3CC(=O)N([C@H:12]4[C@@H:20]63)[C:6]2=[CH:7][C:8]=1OC.C=C[C@@H]1[C@@H]2C[C@H]([C@@H](O)C3C=CN=C4C=CC=CC=34)[N:34](CC2)C1.COC1C=CC2[N:63]=CC=C([C@@H](O)[C@H]3N4C[C@H](C=C)[C@@H](CC4)C3)C=2C=1>>[CH3:17][CH:13]([NH2:34])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:3][CH:4]=1.[NH2:63][CH2:21][CH:20]1[CH2:12][CH:13]2[CH2:17][CH:18]([C:5]2([CH3:4])[CH3:6])[CH:19]1[CH3:28]
|
Name
|
compound ( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC1OC)N3[C@@H]4[C@]25CCN6[C@H]5C[C@@H]7[C@H]4[C@H](CC3=O)OCC=C7C6
|
Name
|
cinchonine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C=3C=CN=C4C3C=CC=C4)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1C(C2C(C(C1)C2)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]2[C@@:13]34[C@@H:17]5[CH2:18][C@H:19]6[C:28](CN5CC3)=CCO[C@H:21]3CC(=O)N([C@H:12]4[C@@H:20]63)[C:6]2=[CH:7][C:8]=1OC.C=C[C@@H]1[C@@H]2C[C@H]([C@@H](O)C3C=CN=C4C=CC=CC=34)[N:34](CC2)C1.COC1C=CC2[N:63]=CC=C([C@@H](O)[C@H]3N4C[C@H](C=C)[C@@H](CC4)C3)C=2C=1>>[CH3:17][CH:13]([NH2:34])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:3][CH:4]=1.[NH2:63][CH2:21][CH:20]1[CH2:12][CH:13]2[CH2:17][CH:18]([C:5]2([CH3:4])[CH3:6])[CH:19]1[CH3:28]
|
Name
|
compound ( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC1OC)N3[C@@H]4[C@]25CCN6[C@H]5C[C@@H]7[C@H]4[C@H](CC3=O)OCC=C7C6
|
Name
|
cinchonine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C=3C=CN=C4C3C=CC=C4)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1C(C2C(C(C1)C2)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]2[C@@:13]34[C@@H:17]5[CH2:18][C@H:19]6[C:28](CN5CC3)=CCO[C@H:21]3CC(=O)N([C@H:12]4[C@@H:20]63)[C:6]2=[CH:7][C:8]=1OC.C=C[C@@H]1[C@@H]2C[C@H]([C@@H](O)C3C=CN=C4C=CC=CC=34)[N:34](CC2)C1.COC1C=CC2[N:63]=CC=C([C@@H](O)[C@H]3N4C[C@H](C=C)[C@@H](CC4)C3)C=2C=1>>[CH3:17][CH:13]([NH2:34])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:3][CH:4]=1.[NH2:63][CH2:21][CH:20]1[CH2:12][CH:13]2[CH2:17][CH:18]([C:5]2([CH3:4])[CH3:6])[CH:19]1[CH3:28]
|
Name
|
compound ( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC1OC)N3[C@@H]4[C@]25CCN6[C@H]5C[C@@H]7[C@H]4[C@H](CC3=O)OCC=C7C6
|
Name
|
cinchonine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C=3C=CN=C4C3C=CC=C4)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1C(C2C(C(C1)C2)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |